molecular formula C21H24N2O3 B4006078 N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B4006078
M. Wt: 352.4 g/mol
InChI Key: RTQISVGPRXEAJH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research has explored the synthesis of heterocyclic carboxamides, including derivatives similar to the chemical structure of interest, as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and their antipsychotic activity in behavioral models. The study underscores the significance of structural modifications in enhancing antipsychotic properties while minimizing extrapyramidal side effects (Norman et al., 1996).

Oxidative Ugi-type Multicomponent Reactions

Another application involves the use of oxidative Ugi-type multicomponent reactions for the functionalization of tetrahydroisoquinoline, demonstrating the versatility of these reactions in synthesizing complex molecules. This method affords the diacylated adducts of tetrahydroisoquinoline, showcasing the potential for creating diverse molecular architectures (Ngouansavanh & Zhu, 2007).

Cytotoxic Activity of Carboxamide Derivatives

The synthesis and evaluation of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been investigated for their cytotoxic activities against various cancer cell lines. These studies highlight the impact of the position and nature of the carboxamide side chains on cytotoxicity, providing insights into the design of novel anticancer agents (Deady et al., 2000).

Anti-inflammatory Properties

Research on peripheral benzodiazepine receptors has identified compounds with anti-inflammatory properties. Studies on isoquinoline carboxamide derivatives have demonstrated their potential in inhibiting oedema formation, suggesting applications in treating inflammatory conditions (Torres et al., 1999).

Synthesis of 3-Oxo(thioxo)-Isoquinoline Derivatives

The synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives has been reported, illustrating the methodological advancements in the synthesis of isoquinoline derivatives. These compounds are of interest for their potential pharmacological activities (Dyachenko & Vovk, 2012).

Sigma-2 Receptor Probes

Isoquinoline derivatives have also been developed as sigma-2 receptor probes, indicating their utility in neuropharmacological research. These probes are valuable tools for studying receptor binding and function, contributing to our understanding of various neurological disorders (Xu et al., 2005).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-23-13-17-7-5-4-6-16(17)11-18(23)21(24)22(2)12-15-8-9-19-20(10-15)26-14-25-19/h4-10,18H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQISVGPRXEAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)N(C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.